2-(thiazol-2-ylcarbamoyl)benzoic acid

Description

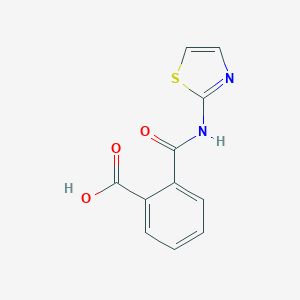

2-(Thiazol-2-ylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a thiazole ring linked via a carbamoyl group at the 2-position of the benzene ring (Figure 1). The thiazole moiety introduces electron-rich properties and hydrogen-bonding capabilities, which may influence its biological activity, such as receptor binding or enzyme inhibition.

Properties

CAS No. |

35098-49-8 |

|---|---|

Molecular Formula |

C11H8N2O3S |

Molecular Weight |

248.26 g/mol |

IUPAC Name |

2-(1,3-thiazol-2-ylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C11H8N2O3S/c14-9(13-11-12-5-6-17-11)7-3-1-2-4-8(7)10(15)16/h1-6H,(H,15,16)(H,12,13,14) |

InChI Key |

IVSBFRVZTXHJLR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)C(=O)O |

Other CAS No. |

35098-49-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiazol-2-ylcarbamoyl)benzoic acid typically involves the reaction of 2-aminothiazole with isatoic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(thiazol-2-ylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(thiazol-2-ylcarbamoyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(thiazol-2-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Physicochemical Properties

- Melting Points : Derivatives like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (mp 139.5–140°C) demonstrate that thiazole substitution increases thermal stability compared to simpler benzoic acids .

- Solubility : The carbamoyl and thiazole groups in 2-(thiazol-2-ylcarbamoyl)benzoic acid likely enhance water solubility relative to purely aromatic analogs like 2-benzoylbenzoic acid, though this requires experimental validation.

Receptor Binding and Bioactivity

Computational docking studies on analogs reveal critical trends:

- ΔGbinding Values : 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding (indicating stronger binding) to T1R3 receptors compared to unsubstituted derivatives, suggesting that electron-donating groups enhance receptor affinity .

- Bioactivity Scores : Thiazole-carbamothioyl derivatives (e.g., compound 5g ) show moderate to high scores as kinase inhibitors and ion channel modulators, highlighting the role of sulfur-containing groups in diverse target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.